Methyl 4-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}butanoate
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Overview
Description
Methyl 4-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}butanoate is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}butanoate typically involves multiple steps. One common method includes the formation of the benzofuran ring through a free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . The reaction conditions often involve the use of specific catalysts and controlled environments to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as microwave-assisted synthesis (MWI) have been employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}butanoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
Methyl 4-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}butanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Potential therapeutic applications include the development of new drugs for treating various diseases.
Industry: It can be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Methyl 4-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}butanoate involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with enzymes and receptors, potentially inhibiting or activating various biological processes . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene derivatives: These compounds share a similar core structure but contain sulfur instead of oxygen.
Indole derivatives: These compounds have a similar heterocyclic structure but with a nitrogen atom in the ring.
Uniqueness
Methyl 4-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}butanoate is unique due to its specific substitution pattern and the presence of the benzofuran ring, which imparts distinct biological activities and chemical properties .
Properties
Molecular Formula |
C17H21NO4 |
---|---|
Molecular Weight |
303.35 g/mol |
IUPAC Name |
methyl 4-[[2-(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino]butanoate |
InChI |
InChI=1S/C17H21NO4/c1-11-6-7-14-13(10-22-17(14)12(11)2)9-15(19)18-8-4-5-16(20)21-3/h6-7,10H,4-5,8-9H2,1-3H3,(H,18,19) |
InChI Key |
JBKBIPREDNMEEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CO2)CC(=O)NCCCC(=O)OC)C |
Origin of Product |
United States |
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